

Application Notes and Protocols for Dihydrosphingosine (DSHN) in Animal Models

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Compound of Interest

Compound Name: DSHN

Cat. No.: B1670968

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Introduction

Dihydrosphingosine (**DSHN**), also known as Safingol or L-threo-dihydrosphingosine, is a synthetic analogue of the endogenous sphingolipid sphinganine.^[1] It has garnered significant interest in preclinical and clinical research as a potential anti-cancer agent.^{[2][3]} **DSHN** functions primarily as a potent competitive inhibitor of protein kinase C (PKC) and sphingosine kinase (SphK).^{[1][2]} Its mechanism of action involves the induction of autophagy and enhancement of chemotherapy-induced apoptosis, making it a promising candidate for combination therapies.

These application notes provide detailed protocols for the experimental use of **DSHN** in animal models, summarizing quantitative data from relevant studies and illustrating key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving **DSHN** (Safingol).

Table 1: **DSHN** (Safingol) Dosage and Administration in a Phase I Clinical Trial

Parameter	Value	Notes	Reference
Drug Formulation	2 mg/mL Safingol emulsion with Lipoid 80, dextrose, and lactic acid. Final concentration adjusted to 1 mg/mL with normal saline.	Used in combination with cisplatin.	
Recommended Phase 2 Dose	Safingol: 840 mg/m ²	Administered with Cisplatin at 60 mg/m ² , every 3 weeks.	

| Observed Toxicity | Reversible, dose-dependent hepatic toxicity. | This was an expected outcome based on preclinical animal model data. | |

Table 2: In Vitro Efficacy of **DSHN** (Safingol) in Adrenocortical Carcinoma (ACC) Cell Lines

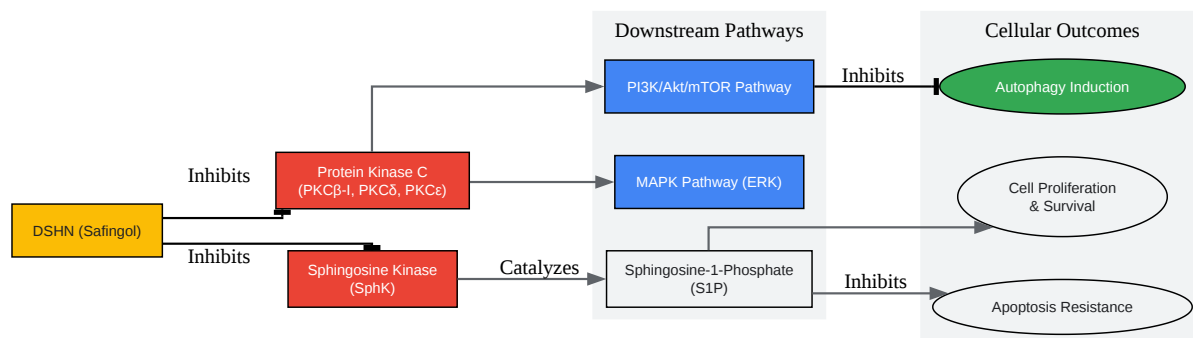
Cell Line	Treatment	Effect on Cell Viability (72h)	Effect on Cell Proliferation	Induction of Apoptosis (Caspase 3/7 activity, 24h)	Reference
H295R	5 µM Safingol	-52.30%	-55.73%	+146.73% (at 7.5 µM)	
JIL-2266	4 µM Safingol	-51.96%	-64.53%	+141.60%	
MUC-1	3 µM Safingol	-30.38%	-51.53%	+38.20% (at 5 µM)	

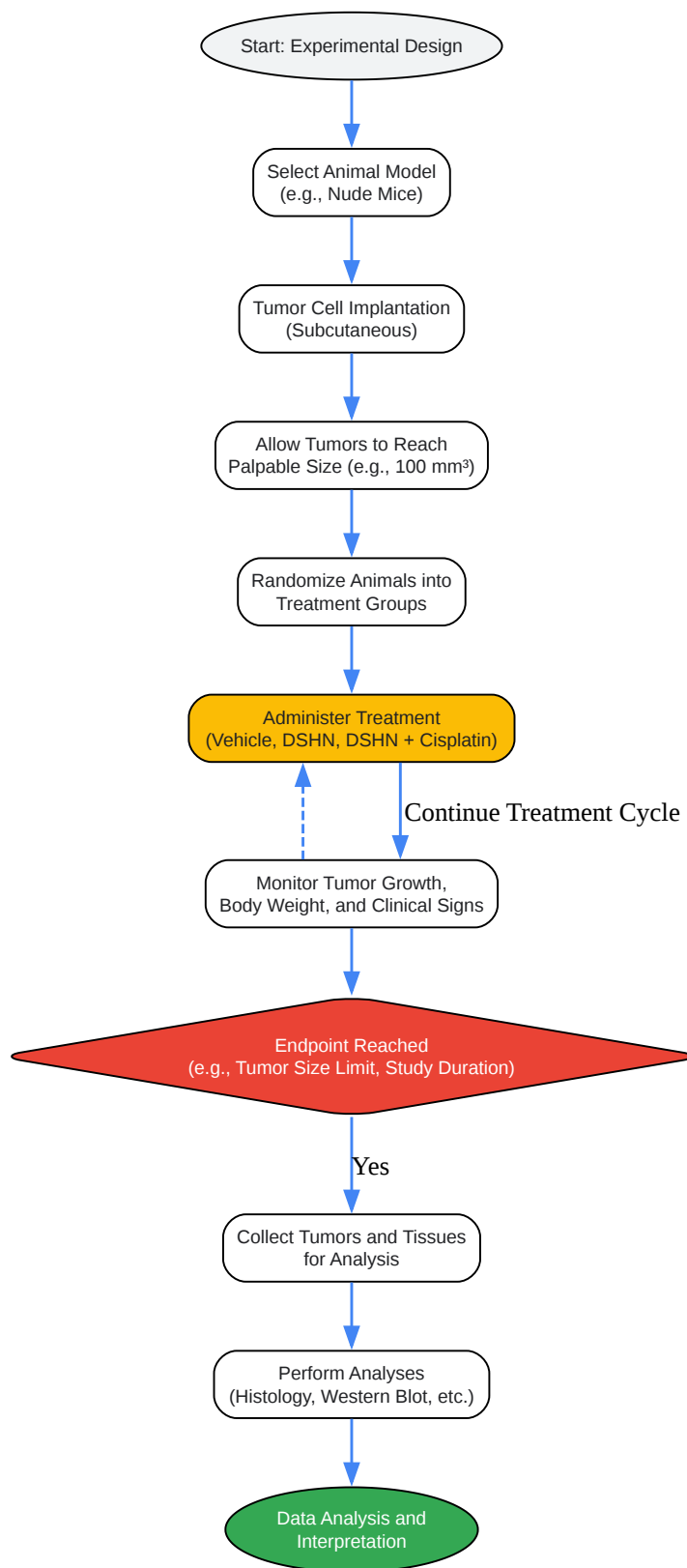
| TVBF-7 | 8 µM Safingol | -51.52% | -57.36% | +250.14% | |

Signaling Pathways

DSHN (Safingol) Mechanism of Action

DSHN exerts its cellular effects primarily by inhibiting two key kinases: Protein Kinase C (PKC) and Sphingosine Kinase (SphK). This inhibition disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and resistance to apoptosis. The primary outcome of **DSHN** treatment is the induction of autophagy.





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References

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- 2. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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